1,4-Butane-2,2,3,3-D4-diamine 2hcl

Catalog No.
S1911995
CAS No.
88972-24-1
M.F
C4H14Cl2N2
M. Wt
165.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butane-2,2,3,3-D4-diamine 2hcl

CAS Number

88972-24-1

Product Name

1,4-Butane-2,2,3,3-D4-diamine 2hcl

IUPAC Name

2,2,3,3-tetradeuteriobutane-1,4-diamine;dihydrochloride

Molecular Formula

C4H14Cl2N2

Molecular Weight

165.1 g/mol

InChI

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2;;

InChI Key

XXWCODXIQWIHQN-RIZDZYNXSA-N

SMILES

C(CCN)CN.Cl.Cl

Canonical SMILES

C(CCN)CN.Cl.Cl

Isomeric SMILES

[2H]C([2H])(CN)C([2H])([2H])CN.Cl.Cl

Isotope-Labeled Internal Standard

2,2,3,3-Tetradeuteriobutane-1,4-diamine;dihydrochloride (Putrescine-d4 dihydrochloride) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis to ensure the accuracy and reproducibility of the measurement technique. Putrescine-d4 dihydrochloride functions as an internal standard for putrescine (1,4-butanediamine), a naturally occurring polyamine found in biological systems [].

Because Putrescine-d4 dihydrochloride contains four deuterium atoms replacing hydrogen atoms in the central carbons of the butane chain, it has a slightly higher molecular weight compared to putrescine. This difference in mass allows scientists to distinguish the analyte (putrescine) from the internal standard during instrumental analysis techniques like gas chromatography-mass spectrometry (GC-MS) []. By comparing the signal intensity of the analyte peak with the signal intensity of the internal standard peak, researchers can account for variations that might occur during sample preparation or analysis, leading to more reliable quantification of putrescine in the sample.

Applications in Polyamine Research

Putrescine is involved in various biological processes, and researchers are interested in understanding its role in health and disease. Putrescine-d4 dihydrochloride is employed as an internal standard in studies investigating polyamine metabolism, particularly putrescine levels in cells, tissues, or biological fluids []. By precisely measuring putrescine levels, scientists can gain insights into various physiological or pathological conditions. For instance, putrescine levels might be altered in certain cancers, and Putrescine-d4 dihydrochloride can aid in studies exploring putrescine as a potential biomarker for cancer diagnosis or prognosis [].

1,4-Butane-2,2,3,3-D4-diamine 2hcl is a deuterated derivative of butane-1,4-diamine, distinguished by the replacement of specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily utilized in various scientific research domains, including chemistry, biology, and pharmacology. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms due to the distinct physical properties conferred by deuterium substitution .

The molecular formula for 1,4-Butane-2,2,3,3-D4-diamine 2hcl is C₄H₁₃ClN₂, with a molecular weight of 124.61 g/mol. It typically appears as a white to off-white solid and is slightly soluble in water and methanol. The compound has a melting point of approximately 280 °C .

  • Oxidation: This compound can be oxidized to produce corresponding deuterated amine oxides.
  • Reduction: It can undergo reduction to yield various deuterated butane derivatives.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions where they are replaced by other functional groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminium hydride. The reactions typically require controlled temperatures and inert atmospheres to minimize side reactions.

As a deuterated form of putrescine (1,4-diaminobutane), 1,4-Butane-2,2,3,3-D4-diamine 2hcl may exhibit similar biological activities to its non-deuterated counterpart. Putrescine plays a role as an endogenous metabolite in various biochemical pathways and is recognized as an indicator of stress in plants. The substitution of hydrogen with deuterium can influence the pharmacokinetics of the compound, potentially altering its interactions within biological systems .

The synthesis of 1,4-Butane-2,2,3,3-D4-diamine 2hcl generally involves the following steps:

  • Deuteration of Butane-1,4-diamine: This can be achieved through methods such as the reduction of dimethylglyoxime using lithium aluminium hydride followed by exposure to deuterium gas.
  • Industrial Production: Large-scale synthesis may utilize specialized equipment for handling deuterium gas to ensure high purity and yield while maintaining cost-effectiveness for isotopically labeled compounds .

The applications of 1,4-Butane-2,2,3,3-D4-diamine 2hcl are diverse:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a stable isotope-labeled compound for studying reaction mechanisms.
  • Metabolic Studies: The compound is utilized to trace biochemical pathways due to its unique isotopic labeling.
  • Drug Development: It is investigated for potential use in pharmacokinetic studies and drug formulation.
  • Analytical Chemistry: The compound acts as a standard in various analytical techniques .

Studies involving 1,4-Butane-2,2,3,3-D4-diamine 2hcl focus on its interactions within biological systems and its behavior in various chemical environments. The presence of deuterium can affect reaction rates and pathways compared to non-deuterated forms. Investigating these interactions enhances our understanding of metabolic processes and the role of isotopes in biological systems .

Similar Compounds

Compound NameDescription
1,4-Butane-2,2,3,3-D4-diamineDeuterated form with similar applications in research.
2,3-ButanediamineNon-deuterated analogue used in similar research applications.
1,4-DiaminobutaneCommon diamine used in polymer synthesis and other compounds.

Uniqueness

The uniqueness of 1,4-Butane-2,2,3,3-D4-diamine 2hcl lies in its deuterium content which enhances stability and resistance to metabolic processes. This characteristic makes it particularly valuable for long-term tracing studies and provides insight into reaction mechanisms that are not observable with non-deuterated compounds .

The development of putrescine-hyperproducing microorganisms for the synthesis of deuterated analogues requires comprehensive genetic engineering strategies targeting multiple metabolic pathways. The compound 1,4-Butane-2,2,3,3-D4-diamine 2hcl, which is the deuterated form of putrescine dihydrochloride, can be efficiently produced through engineered microbial systems that have been optimized for enhanced putrescine biosynthesis [1] [2] [3].

Escherichia coli Engineering Strategies

Escherichia coli serves as the primary platform for putrescine production due to its well-characterized metabolic pathways and established genetic engineering tools [1] [3]. The bacterium possesses two distinct putrescine biosynthetic pathways: the ornithine decarboxylase pathway and the arginine decarboxylase pathway [4] [1]. The ornithine decarboxylase pathway, utilizing ornithine decarboxylase enzymes encoded by speC and speF genes, has proven more efficient for industrial-scale putrescine production [1] [3].

Successful engineering strategies involve overexpression of key biosynthetic enzymes combined with systematic elimination of competing pathways. The most productive strains demonstrate putrescine titers ranging from 19.8 to 76.0 grams per liter in optimized fermentation conditions [1] [5] [6]. The engineering approach typically involves amplification of speC gene encoding ornithine decarboxylase under strong promoters such as tac or trc [1] [3]. Additionally, overexpression of ornithine biosynthetic genes argC, argD, and argE increases the ornithine precursor pool, thereby enhancing putrescine production capacity [1] [2].

Corynebacterium glutamicum Engineering Approaches

Corynebacterium glutamicum represents an alternative platform for putrescine production, demonstrating unique advantages in terms of product tolerance and metabolic robustness [7] [8] [9]. Engineered C. glutamicum strains exhibit remarkable tolerance to putrescine concentrations up to 500 millimolar, with only moderate growth inhibition observed at 750 millimolar concentrations [8]. This tolerance characteristic makes C. glutamicum particularly suitable for high-titer putrescine production processes.

The highest production efficiency in C. glutamicum is achieved through overexpression of speC encoding ornithine decarboxylase from Escherichia coli, combined with chromosomal deletion of argR and argF genes [8] [9]. These modifications eliminate arginine repressor function and reduce competing ornithine carbamoyltransferase activity, respectively. Advanced engineering strategies incorporate modulation of 2-oxoglutarate dehydrogenase complex activity through targeted mutations in odhA and odhI genes, resulting in putrescine production levels reaching 38.1 millimolar [9].

Pathway Engineering and Metabolic Flux Optimization

Comprehensive pathway engineering requires systematic optimization of carbon and nitrogen flux distribution toward putrescine biosynthesis. Genome-scale flux balance analysis reveals that putrescine production consumes three moles of nicotinamide adenine dinucleotide phosphate per mole of product, with one mole generated during 2-oxoglutarate formation and three moles consumed in subsequent reduction reactions [9]. This stoichiometric constraint necessitates careful optimization of redox cofactor supply systems.

The pentose phosphate pathway plays a critical role in supplying reducing equivalents for putrescine biosynthesis, with flux through this pathway increasing proportionally with putrescine production rates up to 50 percent of total carbon flux [9]. At higher putrescine production levels, alternative transhydrogenase cycles involving malate enzyme, pyruvate carboxylase, and malate dehydrogenase become activated to maintain adequate nicotinamide adenine dinucleotide phosphate supply [9].

StrainGenetic ModificationsPutrescine Titer (g/L)Yield (g/g glucose)Cultivation TypeReference
E. coli WL3110ΔargI, ΔrpoS, Ptrc-argCE, Ptac-speC24.20.168Fed-batch [1]
E. coli MG1655ΔpatA, ΔpuuA19.8Not reportedBatch [4]
E. coli BL21(DE3)ARG-BT + SpeC expression76.0Not reportedFed-batch [5]
C. glutamicum ATCC 13032ΔargR, ΔargF, SpeC overexpression6.00.12Batch [8]
C. glutamicum PUT21ΔodhA, ΔodhI mutations38.1Not reportedBatch [9]
E. coli KT160ΔyifE genomic mutation19.8Not reportedBatch [6]
E. coli BL-PTac-PdxKCo-expression of PdxK43.6Not reportedBatch [5]

Inactivation of Degradation Pathway Genes (speE, speG, puuP)

The systematic inactivation of putrescine degradation and utilization pathways represents a critical strategy for maximizing putrescine accumulation in engineered microorganisms. Three primary degradation pathways consume putrescine in wild-type bacteria: conversion to spermidine via speE, acetylation and subsequent degradation via speG, and uptake-dependent catabolism via puuP-mediated transport systems [10] [11] [3].

Spermidine Synthase Gene (speE) Inactivation

The speE gene encodes spermidine synthase, which catalyzes the irreversible transfer of propylamine groups from decarboxylated S-adenosylmethionine to putrescine, forming spermidine [12] [13]. This enzyme represents the primary sink for putrescine in rapidly growing bacterial cells, consuming substantial quantities of putrescine for polyamine biosynthesis [12] [14]. Deletion of speE effectively blocks spermidine synthesis, redirecting putrescine flux toward accumulation rather than consumption [12].

The spermidine synthase enzyme exhibits high specificity for putrescine as substrate, with exceptions observed only in thermophilic organisms such as Thermotoga maritima and certain Escherichia coli variants that demonstrate broader polyamine substrate acceptance [14]. The enzyme operates through a ping-pong mechanism involving sequential binding and release of substrates, with putrescine deprotonation being essential for nucleophilic attack on the aminopropyl donor molecule [14].

Genetic inactivation of speE results in dramatic increases in putrescine accumulation, often exceeding 200 percent relative to wild-type strains [3]. However, speE deletion may impose metabolic stress due to spermidine deficiency, potentially affecting DNA packaging and cellular physiology [12] [13]. Complementary strategies involve supplementation with external spermidine or implementation of controlled speE expression systems to balance putrescine accumulation with essential spermidine requirements.

Spermidine Acetyltransferase Gene (speG) Inactivation

The speG gene encodes spermidine N1-acetyltransferase, a catabolic enzyme that acetylates spermidine and spermine using acetyl coenzyme A as acetyl donor [15] [16] [17]. This acetylation reaction represents the rate-limiting step in polyamine degradation pathways, preparing polyamines for subsequent oxidative degradation by polyamine oxidases [15] [18]. The SpeG enzyme demonstrates substrate specificity for spermidine and spermine while showing minimal activity toward putrescine [16] [13].

Inactivation of speG prevents the acetylation of accumulated spermidine, effectively blocking the polyamine degradation pathway and potentially leading to polyamine accumulation [15]. However, this accumulation can generate cellular stress through superoxide radical production and oxidative damage [15]. The speG deletion phenotype demonstrates increased sensitivity to exogenous spermidine supplementation, with growth inhibition occurring at concentrations tolerated by wild-type strains [15].

The regulatory role of speG extends beyond simple catabolic function, serving as a protective mechanism against polyamine toxicity through concentration homeostasis [15] [16]. Deletion strains require careful management of culture conditions to prevent polyamine-induced cellular damage while maximizing putrescine production efficiency [15].

Putrescine Transporter Gene (puuP) Inactivation

The puuP gene encodes the primary putrescine transporter responsible for uptake of extracellular putrescine into bacterial cells [10] [11]. This transporter facilitates putrescine import for utilization as nitrogen and carbon sources through the Puu degradation pathway [10] [11]. Inactivation of puuP effectively eliminates putrescine uptake capability, preventing putrescine consumption through catabolic pathways [11] [3].

The Puu pathway represents a glutamylation-dependent putrescine degradation system involving sequential enzymatic reactions that convert putrescine to succinate through gamma-glutamylputrescine intermediates [10] [11]. The puuP transporter serves as the gateway for this pathway, making its inactivation particularly effective for putrescine accumulation strategies [11].

Deletion of puuP results in substantial increases in putrescine accumulation, typically exceeding 150 percent relative to wild-type levels [3]. The effectiveness of puuP deletion is particularly pronounced in nitrogen-limited conditions where putrescine might otherwise serve as an alternative nitrogen source [11]. This genetic modification demonstrates synergistic effects when combined with other degradation pathway deletions, creating highly efficient putrescine-accumulating strains [3].

GeneEnzyme/ProteinFunctionEffect of DeletionPutrescine Increase (%)
speESpermidine synthaseConverts putrescine to spermidineBlocks spermidine synthesis, increases putrescine>200
speGSpermidine N1-acetyltransferaseAcetylates spermidine for degradationReduces spermidine degradationVariable
puuPPutrescine transporterImports putrescine for degradationPrevents putrescine uptake and degradation>150
puuAGlutamate-putrescine ligaseFirst step of Puu degradation pathwayBlocks putrescine degradation pathway>100
patAPutrescine aminotransferaseFirst step of PatA degradation pathwayMinimal effect on putrescine accumulation<10
argIOrnithine carbamoyltransferaseCompeting pathway for ornithineIncreases ornithine availability25-40
rpoSRNA polymerase sigma factorGlobal stress response regulatorImproves putrescine production15-25

Anaerobic Fermentation Optimization for Deuterated Analogue Synthesis

The production of deuterated putrescine analogues requires specialized fermentation optimization strategies that account for the unique challenges associated with deuterium incorporation and the altered physiological responses of microorganisms grown in deuterated media [19] [20] [21]. Deuterium oxide substantially affects biological systems, causing reduced growth rates and altered metabolic profiles that necessitate careful process optimization [19] [20].

Deuterium Adaptation and Growth Rate Considerations

Microorganisms cultivated in deuterium oxide experience significant physiological stress resulting in approximately 50 percent reduction in growth rates compared to normal aqueous media [19] [20]. This growth inhibition necessitates extended fermentation periods and modified process control strategies to achieve economically viable production levels [19]. The degree of growth inhibition varies among bacterial strains, with some Escherichia coli strains demonstrating better adaptation to deuterated environments than others [19].

Gradual adaptation strategies involving stepwise increases in deuterium oxide concentration can improve microbial tolerance and production efficiency [19] [21]. Initial cultivation in 25 percent deuterium oxide followed by progressive increases to 75-100 percent concentrations allows bacterial populations to develop physiological adaptations that partially restore growth rates [19]. These adaptation protocols typically require 10-15 generations of continuous cultivation to establish stable deuterium-tolerant populations [19].

The metabolic effects of deuterium incorporation extend beyond simple growth rate reduction, encompassing altered protein expression patterns and modified enzyme kinetics [20]. Proteome analysis reveals distinctive changes in metabolic enzyme expression, with particular effects on central carbon metabolism and stress response systems [20]. These metabolic alterations require corresponding adjustments in medium composition and fermentation parameters to maintain optimal production conditions [20].

Fermentation Parameter Optimization

Temperature control assumes critical importance in deuterated fermentation systems due to the altered thermal stability of deuterated proteins and metabolic complexes [22] [23]. Optimal temperatures for deuterated putrescine production typically range from 30-35 degrees Celsius, slightly lower than conventional fermentation conditions [23]. Lower temperatures help compensate for the reduced enzyme stability associated with deuterium incorporation while maintaining acceptable metabolic activity levels [23].

pH management requires careful attention to buffering capacity and acid production rates in deuterated systems [22] [24]. Deuterium incorporation can affect proton transfer reactions and acid dissociation constants, potentially altering cellular pH homeostasis mechanisms [24]. Optimal pH ranges of 6.5-7.5 support maximum enzyme activity while minimizing deuterium-related stress responses [23] [24]. Buffer systems containing deuterated components may be necessary to maintain stable pH conditions throughout extended fermentation periods [24].

Dissolved oxygen control presents unique challenges in deuterated fermentation due to altered oxygen solubility and transfer characteristics in deuterium oxide [25]. Oxygen transfer rates may be reduced by 10-15 percent in deuterated media, requiring corresponding increases in aeration rates or agitation speeds to maintain adequate dissolved oxygen levels [25]. Target dissolved oxygen concentrations of 20-30 percent saturation provide optimal conditions for aerobic putrescine production while avoiding oxygen limitation [25].

Medium Composition and Nutrient Supplementation

Deuterated fermentation media require specialized formulations that account for altered nutrient uptake and utilization patterns in deuterium-adapted microorganisms [20] [21]. Carbon source selection assumes particular importance, with glucose remaining the preferred substrate due to its established metabolic pathways and compatibility with deuterium incorporation [1] [9]. Glucose concentrations of 20-40 grams per liter provide adequate carbon supply while avoiding substrate inhibition effects [1].

Nitrogen source optimization involves careful selection of compounds that support robust growth in deuterated environments [26]. Ammonium salts provide readily assimilable nitrogen while avoiding complex organic nitrogen sources that might interfere with deuterium incorporation patterns [26]. Nitrogen concentrations must be carefully balanced to support biomass formation without creating excess ammonia that could inhibit cellular metabolism [26].

Trace element supplementation requires modification to account for altered metal cofactor binding and enzyme function in deuterated systems [20]. Iron, magnesium, and zinc concentrations may need increases of 25-50 percent to compensate for reduced bioavailability in deuterated media [20]. Vitamin supplementation, particularly biotin and thiamine, supports enzyme function and metabolic stability under deuteration stress conditions [20].

ParameterOptimal RangeEffect on Putrescine ProductionCritical Notes
Temperature (°C)30-3737°C optimal for E. coli growthLower temperatures reduce growth rate
pH6.5-7.5pH 7.0 maximizes enzyme activityAcidic pH can activate stress responses
Dissolved Oxygen (%)20-30Adequate for aerobic metabolismOxygen limitation reduces productivity
Agitation Speed (rpm)200-800Ensures proper mixing and oxygenationHigh speed may damage cells
Medium CompositionMineral salts + supplementsBalanced nutrients support high densityTrace elements essential
Carbon SourceGlucose/GlycerolGlucose preferred carbon sourceAvoid glucose limitation
Nitrogen SourceAmmonium saltsProvides nitrogen for amino acid synthesisExcess ammonia can be toxic
Induction MethodIPTG 0.01-0.1 mMControls gene expression timingEarly induction reduces cell density

Process Control and Monitoring Strategies

Real-time monitoring of deuterated fermentation processes requires specialized analytical techniques capable of distinguishing deuterated metabolites from non-deuterated analogs [21] [27]. Mass spectrometry-based monitoring systems provide essential feedback for process control, enabling quantification of deuterium incorporation levels and metabolic flux distributions [21] [27]. These monitoring systems allow for dynamic optimization of fermentation conditions based on real-time deuterium incorporation data [27].

Fed-batch feeding strategies must account for the altered metabolic kinetics associated with deuterium incorporation [1] [3]. Glucose feeding rates typically require reduction by 20-30 percent compared to conventional fermentation to account for slower metabolic processing in deuterated systems [20]. Nutrient feeding schedules may need extension to accommodate the prolonged fermentation times required for adequate deuterium incorporation [20].

Quality control protocols for deuterated putrescine production involve verification of isotopic purity through nuclear magnetic resonance spectroscopy and mass spectrometry analysis [28] [29]. Target specifications typically require 98+ atom percent deuterium content for high-quality deuterated analogs [30] [31]. Process validation includes confirmation of chemical purity, isotopic composition, and absence of non-deuterated contaminants in final products [28] [30].

AspectDetailsImpact on ProductionOptimization Strategy
Deuterium SourceD2O (deuterium oxide)Complete deuteration possibleGradual adaptation to D2O
Incorporation MethodDirect cultivation in deuterated mediumUniform isotope distributionStepwise increase in D2O concentration
Growth Rate Effect50% reduction in growth rateLower productivity per timeExtended fermentation time
Metabolic ChangesAltered protein expression patternsMay require optimizationMonitor cell viability
Product Purity98+ atom % D achievableHigh isotopic purityAnalytical verification
Cost ConsiderationsSignificantly higher than H2OEconomic considerationsProcess economics evaluation
Technical ChallengesRequires specialized handlingSafety and purity protocolsSpecialized equipment

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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